Unprecedented 1,10-seco-2,3-seco-Aromadendrane Scaffold vs. Co-Isolated Intact Aromadendrane and All Other Known Sesquiterpenes
Dichomitone is explicitly characterized in the primary isolation paper as 'the first example of 1,10-seco-2,3-seco-aromadendrane sesquiterpenes,' distinguishing it from all previously described sesquiterpenoid scaffolds including the co-isolated intact aromadendrane 2β,13-dihydroxyledol (compound 2) [1]. Comprehensive spectroscopic characterization—including 1D/2D NMR, HRTOFMS, and IR—confirmed the double ring-cleavage motif with a cyclopropane ring, a tetrahydropyran (oxane) hemiacetal, and a butan-2-one side chain, documenting a carbon skeleton with no prior literature precedent [1]. In contrast, 2β,13-dihydroxyledol retains the standard aromadendrane framework (cyclopropa[e]azulene core), and dichomitol represents a rearranged hirsutane type [1].
| Evidence Dimension | Carbon skeleton classification and structural novelty |
|---|---|
| Target Compound Data | 1,10-seco-2,3-seco-aromadendrane (double ring-cleavage); first known example; C₁₅H₂₆O₄ with cyclopropane + tetrahydropyran hemiacetal + butan-2-one side chain |
| Comparator Or Baseline | 2β,13-Dihydroxyledol: intact aromadendrane (no ring cleavage, cyclopropa[e]azulene core). Dichomitol: rearranged hirsutane. All other known sesquiterpenes: no 1,10-seco-2,3-seco-aromadendrane motif documented as of 2004 |
| Quantified Difference | Qualitative categorical difference; zero literature precedent for this scaffold class vs. hundreds of characterized aromadendrane, hirsutane, and other sesquiterpene skeletons |
| Conditions | Structural elucidation by 1H (500 MHz), 13C (125 MHz), COSY, HMBC, NOESY NMR in CDCl₃; HRTOFMS; IR spectroscopy; optical rotation |
Why This Matters
Procurement of dichomitone provides access to a scaffold with no structural surrogate, enabling fundamental studies in sesquiterpene biosynthesis, scaffold-based chemical biology, and natural product dereplication that cannot be conducted with any commercially available sesquiterpene standard.
- [1] Huang, Z.; Dan, Y.; Huang, Y.; Lin, L.; Li, T.; Ye, W.; Wei, X. Sesquiterpenes from the Mycelial Cultures of Dichomitus squalens. J. Nat. Prod. 2004, 67 (12), 2121–2123. DOI: 10.1021/np0497144. PMID: 15620268. View Source
